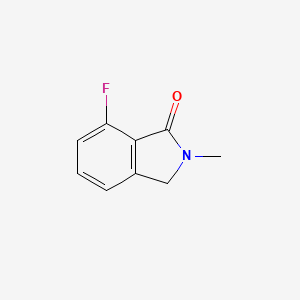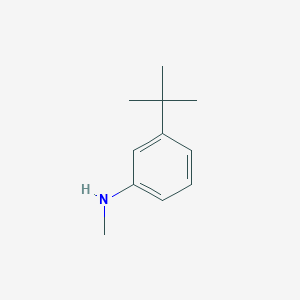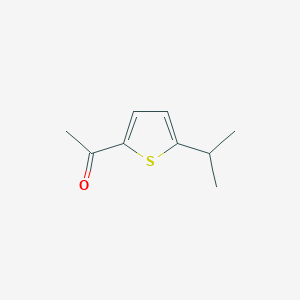
4-Acenaphthenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acenaphthenol: is an organic compound with the molecular formula C12H10O . It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. The structure of this compound consists of a naphthalene ring fused with a cyclopentane ring, with a hydroxyl group attached to the fourth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Acenaphthenol can be synthesized through several methods. One common method involves the oxidation of acenaphthene using lead dioxide in glacial acetic acid. The reaction is carried out at a temperature of 60-70°C, and the product is extracted using ether and purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of acenaphthene quinone. This method involves the use of hydrogen gas and a suitable catalyst to reduce acenaphthene quinone to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acenaphthenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to acenaphthenequinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas and a palladium catalyst to produce acenaphthene.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Acenaphthenequinone
Reduction: Acenaphthene
Substitution: Various substituted acenaphthenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Acenaphthenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: this compound is used in studies involving the biodegradation of polycyclic aromatic hydrocarbons by microorganisms.
Medicine: Research has shown that derivatives of this compound exhibit potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, resins, and polymers.
Wirkmechanismus
The mechanism of action of 4-Acenaphthenol involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as 1-acenaphthenol dehydrogenase, which converts it to acenaphthenequinone. This compound then undergoes further transformations to produce catechol and other intermediates that enter the tricarboxylic acid cycle . The hydroxyl group in this compound plays a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar structure but without the hydroxyl group.
Acenaphthylene: Another polycyclic aromatic hydrocarbon with a similar structure but with a double bond in the cyclopentane ring.
Acenaphthenequinone: An oxidized form of acenaphthene with two carbonyl groups.
Comparison: 4-Acenaphthenol is unique due to the presence of the hydroxyl group, which imparts different chemical properties compared to its analogs. This functional group makes this compound more reactive in certain chemical reactions, such as oxidation and substitution, compared to acenaphthene and acenaphthylene .
Eigenschaften
CAS-Nummer |
6296-98-6 |
|---|---|
Molekularformel |
C12H10O |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1,2-dihydroacenaphthylen-4-ol |
InChI |
InChI=1S/C12H10O/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-3,6-7,13H,4-5H2 |
InChI-Schlüssel |
OSSBHMYNGLXRNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C1=CC=CC3=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11916625.png)


![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)





